molecular formula C18H24N4OS2 B2762702 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034379-03-6

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2762702
CAS RN: 2034379-03-6
M. Wt: 376.54
InChI Key: VUHXOPFYNSHEQL-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective and potent inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has detailed the synthesis of thiadiazole derivatives, including methods that involve the reaction of chloroacetamido-1,3,4-thiadiazole with piperidine, resulting in compounds with potential for further chemical modification and investigation into their biological activities (Ismailova et al., 2014).
  • Structural Characteristics : The structural analysis of these compounds reveals specific orientations between the thiadiazole and acetamide units, with interest in their crystal structures and molecular interactions, which are pivotal in understanding their chemical behavior and potential receptor interactions (Ismailova et al., 2014).

Biological Activity

  • Antimicrobial and Antifungal Activities : Thiadiazole derivatives have shown a broad range of pharmacological activities, including antibacterial, antifungal, and antimicrobial effects. This highlights their potential in new drug development, with specific derivatives synthesized for exploring these activities (Tamer & Qassir, 2019).
  • Anti-arrhythmic and Antitumor Activities : Certain thiadiazole and piperidine-based derivatives have been assessed for their anti-arrhythmic and antitumor properties, suggesting potential therapeutic applications in managing arrhythmias and cancer (Abdel‐Aziz et al., 2009), (Hamama et al., 2013).

Chemical Properties and Applications

  • Novel Scaffolds for Surfactants : Thiadiazolyl derivatives, including those with piperidine and piperazine components, have been synthesized from biologically active acids, showing promise as nonionic surfactants with potential antimicrobial activities (Abdelmajeid et al., 2017).
  • Potential in Anxiolytics : Analogous compounds have been evaluated as anxiolytics, showing oral activity in animal models predictive of clinical efficacy for the treatment of anxiety, highlighting the therapeutic potential of this class of compounds (Kordik et al., 2006).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c1-13(2)24-16-5-3-14(4-6-16)11-18(23)20-15-7-9-22(10-8-15)17-12-19-25-21-17/h3-6,12-13,15H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXOPFYNSHEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide

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